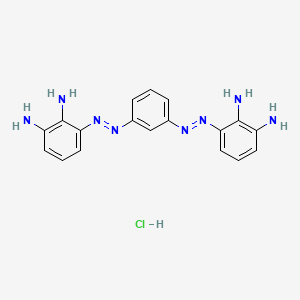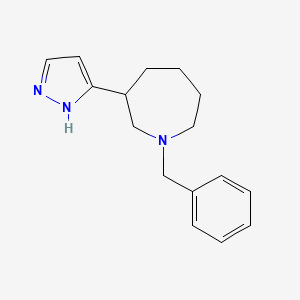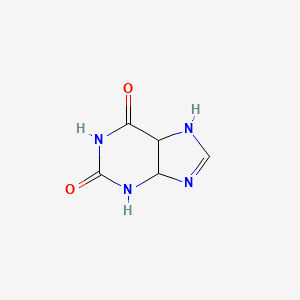
3,4,5,9-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with specific hydrogenation at positions 3, 4, 5, and 9. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,9-tetrahydro-1H-purine-2,6-dione typically involves the hydrogenation of purine derivatives under specific conditions. One common method includes the catalytic hydrogenation of purine-2,6-dione using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-pressure hydrogen gas and a palladium catalyst, ensuring efficient hydrogenation of the purine ring system.
Chemical Reactions Analysis
Types of Reactions
3,4,5,9-Tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form purine-2,6-dione derivatives.
Reduction: Further reduction can lead to fully hydrogenated purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Purine-2,6-dione derivatives.
Reduction: Fully hydrogenated purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
3,4,5,9-Tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . This dual action results in significant analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
1,3-Dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: A fluorescent amine used in spectroscopy.
Uniqueness
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is unique due to its specific hydrogenation pattern and its dual action as a TRPA1 antagonist and PDE4/7 inhibitor. This makes it a promising candidate for the development of new therapeutic agents with analgesic and anti-inflammatory properties.
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11) |
InChI Key |
XFDDPZJZQMXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)

![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
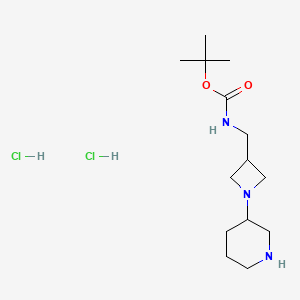
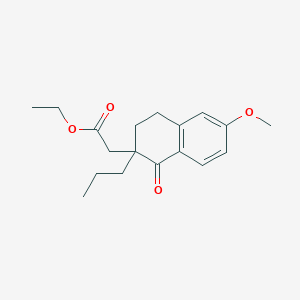
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
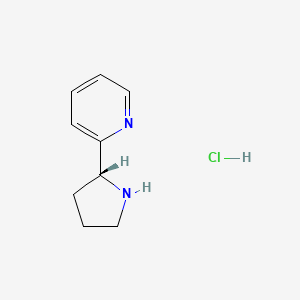
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
